1-((1-(2-fluoroethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-((1-(2-fluoroethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a complex organic compound that features a piperidine ring, a triazole ring, and a fluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(2-fluoroethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the fluoroethyl group. The triazole ring is then formed through a cycloaddition reaction, and finally, the carbaldehyde group is introduced.
Piperidine Ring Formation: The piperidine ring can be synthesized through a variety of methods, including hydrogenation of pyridine derivatives or cyclization of appropriate precursors.
Introduction of Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Triazole Ring Formation: The triazole ring is typically formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of Carbaldehyde Group: The carbaldehyde group can be introduced through oxidation of a primary alcohol or through formylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-((1-(2-fluoroethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol or other reduced forms.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-((1-(2-fluoroethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(2-fluoroethyl)piperidin-4-yl)methyl derivatives: These compounds share the piperidine and fluoroethyl groups but differ in other functional groups.
1H-1,2,3-triazole-4-carbaldehyde derivatives: These compounds share the triazole and carbaldehyde groups but differ in other substituents.
Uniqueness
1-((1-(2-fluoroethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to its combination of functional groups, which confer specific chemical and biological properties . This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
1-[[1-(2-fluoroethyl)piperidin-4-yl]methyl]triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4O/c12-3-6-15-4-1-10(2-5-15)7-16-8-11(9-17)13-14-16/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUQPFDSPQJWKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=C(N=N2)C=O)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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